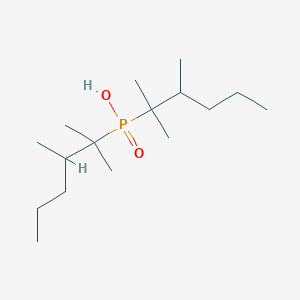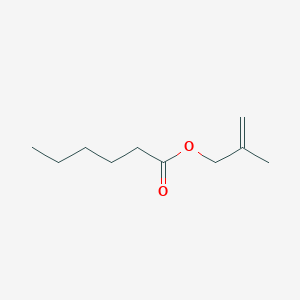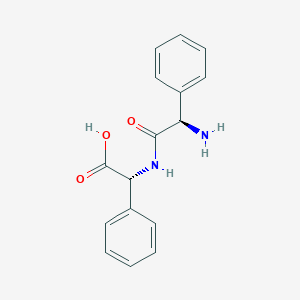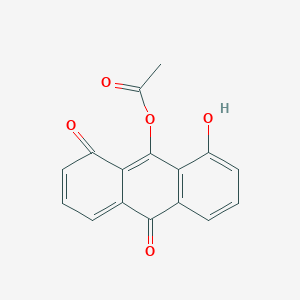
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, dye production, and organic synthesis. This compound is characterized by its unique structure, which includes a hydroxy group, two keto groups, and an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,10-dihydroxyanthracene.
Oxidation: The hydroxy groups are oxidized to form the corresponding quinone, resulting in 1,10-dioxo-1,10-dihydroanthracene.
Acetylation: The hydroxy group at position 8 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 1,10-dihydroxyanthracene are oxidized using industrial oxidizing agents.
Continuous Acetylation: The acetylation step is carried out in continuous reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroxy groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, depending on the specific reagents and conditions used.
科学的研究の応用
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, leading to studies on its mechanism of action and therapeutic potential.
Industry: It is used in the production of organic semiconductors and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It affects oxidative stress pathways and can induce apoptosis in cancer cells by generating reactive oxygen species.
類似化合物との比較
Similar Compounds
Chrysophanol: 8-Hydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl β-D-glucopyranoside.
1-Hydroxy-2-(β-D-glucosyloxy)-9,10-anthraquinone: A monosaccharide derivative of alizarin.
Uniqueness
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group differentiates it from other anthraquinones, providing unique properties in terms of solubility and reactivity.
特性
CAS番号 |
88022-68-8 |
|---|---|
分子式 |
C16H10O5 |
分子量 |
282.25 g/mol |
IUPAC名 |
(1-hydroxy-8,10-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-16-13-9(4-2-6-11(13)18)15(20)10-5-3-7-12(19)14(10)16/h2-7,18H,1H3 |
InChIキー |
DDKRQMXWDGZLOW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=O)C=CC=C2C(=O)C3=C1C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
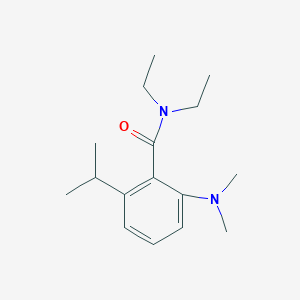
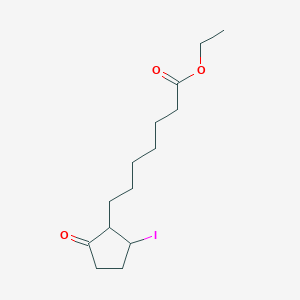


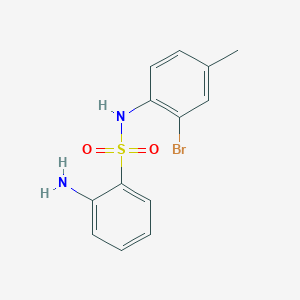
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
